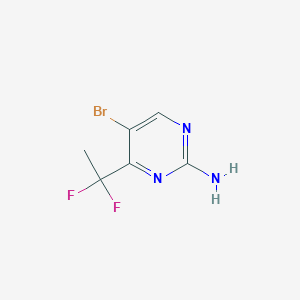

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is a chemical compound that is used for scientific research purposes1. Its unique properties make it suitable for various applications, including drug discovery and organic chemistry1.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, which are purine analogues, has been reported2. These compounds have attracted wide pharmaceutical interest because of their antitrypanosomal activity2. However, specific synthesis methods for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” are not readily available in the literature.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies34. However, specific structural data for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is not readily available in the literature.

Chemical Reactions Analysis

There are reports of various chemical reactions involving similar compounds56. However, specific reaction analysis for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is not readily available in the literature.

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported910. However, specific properties for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” are not readily available in the literature.

Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

A study by Afrough et al. (2019) introduced a methodology for synthesizing derivatives with structural relations to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. These compounds were evaluated for their antibacterial activity, highlighting the potential of such compounds in the development of new antibacterial agents.

Chemoselective Synthesis and Biological Activities

An efficient synthesis method for creating 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, utilizing compounds closely related to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine, was described by Aquino et al. (2015). This method emphasizes the versatility of bromo- and fluoro-substituted pyrimidines in heterocyclic chemistry, offering environmentally friendly and high-yield synthesis options for compounds with potential biological activities.

Antiproliferative Activity

Research by Atapour-Mashhad et al. (2017) focused on synthesizing pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives, starting from structurally similar compounds to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. These derivatives were assessed for their antiproliferative activity against cancer cell lines, demonstrating the potential of such compounds in cancer research.

Novel Pyridine-Based Derivatives for Biological Activities

A palladium-catalyzed Suzuki cross-coupling reaction was employed by Ahmad et al. (2017) to synthesize novel pyridine derivatives from compounds similar to 5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine. The study explored the chemical reactivity, potential as chiral dopants for liquid crystals, and biological activities of these derivatives, indicating a broad spectrum of possible applications for related compounds.

Safety And Hazards

The safety and hazards associated with similar compounds have been discussed in the literature11. However, specific safety and hazard information for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” is not readily available in the literature.

Orientations Futures

The future directions for similar compounds have been discussed in the literature612. However, specific future directions for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine” are not readily available in the literature.

Please note that the information provided is based on the available literature and may not be fully comprehensive or accurate for “5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine”. Further research and analysis would be required for a more detailed understanding.

Propriétés

IUPAC Name |

5-bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF2N3/c1-6(8,9)4-3(7)2-11-5(10)12-4/h2H,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMWACLTXVRPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1Br)N)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-(1,1-difluoroethyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Fluoro-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2626126.png)

![Ethyl 3-[(3-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2626133.png)

![7-(3-chloro-4-methylphenyl)-N-(4-fluorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2626134.png)

![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)

![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)

![1-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylpropan-2-one](/img/structure/B2626146.png)